2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-ylthio group, a 2-fluorophenyl group, a 4-methylthiazol-5-yl group, and an acetamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired route and the available starting materials. For example, the benzo[d]thiazol-2-ylthio group could potentially be introduced via a reaction with a suitable benzo[d]thiazol-2-ylthio reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the acetamide group could potentially undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Antitumor Activity
Compounds related to the given chemical structure have been synthesized and evaluated for their antitumor activities. For example, a study involving the synthesis of new benzothiazole derivatives highlighted their potential as anticancer agents, with specific derivatives demonstrating considerable activity against cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This research emphasizes the role of benzothiazole and its derivatives in the development of new therapeutic agents targeting various forms of cancer.
Antimicrobial Applications
Further investigations have revealed the antimicrobial potential of related compounds. In one study, novel sulphonamide derivatives were synthesized and displayed significant antimicrobial activity, offering new avenues for the development of antimicrobial agents (Fahim & Ismael, 2019). This research suggests that modifications to the benzothiazole structure can lead to compounds with useful biological activities against pathogenic microorganisms.
Anticonvulsant Properties
Additionally, benzothiazole derivatives have been evaluated for their anticonvulsant properties. A study conducted by Liu et al. synthesized and tested various benzothiazole compounds, identifying several with potent anticonvulsant activity and low neurotoxicity, potentially better than standard drugs (Liu, Zhang, Jin, & Quan, 2016). This highlights the chemical's relevance in developing safer and more effective anticonvulsant therapies.
Local Anaesthetic Activities
The local anaesthetic potential of 2-aminothiazole and thiadiazole analogs of lidocaine, including structures similar to the compound , has been explored, showing promising results in rat sciatic nerve models (Badiger, Khan, Kalashetti, & Khazi, 2012). This indicates the potential for developing new local anaesthetics based on modifications of the benzothiazole core structure.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS3/c1-12-17(27-19(23-12)13-6-2-3-7-14(13)21)10-22-18(25)11-26-20-24-15-8-4-5-9-16(15)28-20/h2-9H,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEYQZSHLWXNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide |
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